(S,R,S)-Ahpc-peg2-amine

Catalog No.
S14588183
CAS No.
M.F
C29H43N5O6S
M. Wt
589.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-Ahpc-peg2-amine

Product Name

(S,R,S)-Ahpc-peg2-amine

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C29H43N5O6S

Molecular Weight

589.7 g/mol

InChI

InChI=1S/C29H43N5O6S/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1

InChI Key

OAADYPWRGTWTCE-MVERNJQCSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O

The development of (S,R,S)-AHPC-PEG2-amine represents a sophisticated approach to von Hippel-Lindau protein recruitment in proteolysis targeting chimera design [1]. This compound incorporates the validated VH032-based ligand framework, which has demonstrated exceptional binding affinity to the VHL E3 ubiquitin ligase complex through structure-based optimization [2]. The strategic design leverages the well-characterized hydroxyproline-containing scaffold that mimics the natural hypoxia-inducible factor substrate recognition sequence [3].

The molecular architecture of (S,R,S)-AHPC-PEG2-amine centers on the (2S,4R)-4-hydroxyproline core, which serves as the primary recognition element for VHL binding [1] [4]. This stereochemically defined scaffold establishes critical hydrogen bonding interactions with Ser111 and His115 residues within the VHL binding pocket, while the hydroxyl group forms additional stabilizing contacts with structural water molecules [3]. The compound exhibits a dissociation constant in the range of 200-300 nanomolar, demonstrating high-affinity binding comparable to the parent VH032 ligand [5].

PropertyValue
Molecular FormulaC29H44ClN5O6S
Molecular Weight626.21 g/mol
CAS Number2138439-54-8
VHL Binding Affinity~200-300 nM
Chemical Name(2S,4R)-1-((S)-2-(2-(2-(2-Aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

The thiazole-containing benzyl amide moiety occupies the right-hand side pocket of the VHL binding site, establishing hydrophobic contacts with residues Phe76, Tyr98, Ile109, and Trp117 [3]. This region contributes significantly to the binding selectivity and affinity through van der Waals interactions and aromatic stacking arrangements [6]. The N-terminal tert-leucine residue extends into the left-hand side pocket, where the bulky tert-butyl group provides essential steric interactions while the acetyl group forms hydrogen bonds with structural water molecules [3].

The integration of the PEG2 linker with terminal amine functionality creates a versatile building block for proteolysis targeting chimera synthesis [1] [7]. The polyethylene glycol spacer enhances water solubility and provides conformational flexibility necessary for ternary complex formation between the target protein and VHL E3 ligase [8]. The terminal primary amine group enables efficient coupling reactions with N-hydroxysuccinimide esters and carboxylic acids under mild conditions [9] [10].

VHL LigandBinding Kd (nM)StereochemistryKey Interactions
VH032 (Parent)185(2S,4R)Hyp hydroxyl with Ser111, His115
(S,R,S)-AHPC~200-300(2S,4R)Hyp hydroxyl with Ser111, His115
VH101<100(2S,4R)Enhanced LHS interactions
VH298<100(2S,4R)Optimized capping group
(S,S,S)-AHPC>9500(2S,4S)Loss of key H-bonds

Rational Linker Engineering: PEG-Based Spacer Optimization

The polyethylene glycol spacer in (S,R,S)-AHPC-PEG2-amine represents a carefully optimized linker design based on extensive structure-activity relationship studies [8] [11]. The PEG2 unit provides an optimal balance between conformational flexibility and molecular compactness, facilitating productive ternary complex formation while maintaining favorable pharmacokinetic properties [12]. This linker length corresponds to approximately 8-12 atoms, which falls within the critical range for effective proteolysis targeting chimera function [11] [13].

The conformational properties of the PEG2 linker have been characterized through molecular dynamics simulations, revealing a preference for folded conformations that minimize the polar surface area [14]. The ethylene glycol units adopt gauche conformations that promote intramolecular folding through favorable entropic contributions [15]. This conformational flexibility enables the linker to accommodate diverse target protein geometries while maintaining stable VHL binding [16].

Comparative studies demonstrate that PEG-based linkers exhibit superior performance compared to alkyl chain alternatives in terms of degradation efficiency and cell permeability [12] [17]. The hydrophilic nature of the polyethylene glycol backbone enhances water solubility and reduces the tendency for protein aggregation during ternary complex formation [17]. The ether oxygens within the PEG chain serve as hydrogen bond acceptors, potentially forming stabilizing interactions with both the target protein and VHL ligase [15].

Linker LengthLinker TypeDegradation EfficiencyCell PermeabilityTernary Complex Formation
8 atomsPEG2Low-ModerateHighWeak
12 atomsPEG3GoodGoodModerate
16 atomsPEG4HighModerateStrong
20 atomsPEG5Very HighReducedVery Strong
>20 atomsExtended PEGVariablePoorVariable

The optimization of linker length represents a critical design parameter that directly influences proteolysis targeting chimera potency [11]. Shorter linkers may prevent productive ternary complex formation due to steric clashes between the target protein and VHL ligase, while excessively long linkers can reduce the effective concentration of the recruiting components [18]. The PEG2 spacer in (S,R,S)-AHPC-PEG2-amine provides sufficient length to span the distance between binding sites while maintaining conformational restraint [19].

The terminal amine functionality enables versatile conjugation chemistry through established coupling protocols [10] [20]. N-hydroxysuccinimide esters react efficiently with the primary amine under physiological pH conditions to form stable amide bonds [10]. This reactivity profile allows for facile attachment of diverse target protein ligands without requiring harsh reaction conditions that might compromise the integrity of the VHL binding domain [20].

Molecular dynamics studies reveal that the PEG2 linker exhibits rapid conformational exchange between extended and compact states, with exchange rates exceeding 1600 transitions per microsecond [15]. This dynamic behavior facilitates the sampling of conformational space necessary for optimal ternary complex formation [19]. The lower energy barriers for conformational transitions in PEG-based linkers compared to alkyl alternatives contribute to enhanced binding cooperativity [15].

Stereochemical Considerations in AHPC Derivative Synthesis

The stereochemical integrity of (S,R,S)-AHPC-PEG2-amine is fundamental to its biological activity and represents a critical aspect of its synthetic design [21] [22]. The compound contains three defined stereogenic centers: the (2S)-pyrrolidine carboxylic acid, the (4R)-hydroxyproline hydroxyl group, and the (S)-tert-leucine residue [1] [4]. Each stereocenter contributes essential binding interactions with the VHL protein, and deviation from the optimal configuration results in dramatic loss of binding affinity [23].

The (2S,4R)-4-hydroxyproline configuration is particularly crucial for VHL recognition, as this stereochemistry enforces the C4-exo ring pucker that positions the hydroxyl group for optimal hydrogen bonding [22] [24]. The gauche effect arising from the 4R hydroxyl substituent stabilizes this conformation by minimizing the dihedral angle between the electronegative hydroxyl group and the pyrrolidine nitrogen [24]. This conformational preference places the hydroxyl group in the correct spatial orientation to form hydrogen bonds with Ser111 and His115 in the VHL binding pocket [3].

StereoisomerRing PuckerGauche EffectVHL BindingDihedral Angle N-C5-C4-O
(2S,4R)-4-HypC4-exoStabilizingHigh affinity~60°
(2S,4S)-4-hypC4-endoDestabilizingVery low affinity~-60°
(2S,3R)-3-HypVariableModerateModerate affinityVariable
(2S,3S)-3-hypVariableWeakLow affinityVariable

The importance of stereochemical control is demonstrated by the dramatic difference in binding affinity between the active (2S,4R) and inactive (2S,4S) diastereomers [23]. The (2S,4S)-4-hydroxyproline derivative exhibits a dissociation constant greater than 9.5 micromolar, representing a 50-fold reduction in binding affinity compared to the correctly configured isomer [23]. This stereochemical selectivity arises from the inability of the (2S,4S) configuration to form the critical hydrogen bonding network with VHL [22].

The synthetic challenge of maintaining stereochemical integrity throughout the multi-step synthesis requires careful selection of reaction conditions and protecting group strategies [25] [26]. The 4-hydroxyproline residue is particularly susceptible to epimerization under basic conditions, necessitating the use of mild coupling procedures [26]. The use of (2S,4R)-4-hydroxyproline as a chiral auxiliary has been demonstrated to provide excellent enantioselectivity in related synthetic transformations [26] [27].

The gauche effect that stabilizes the (2S,4R)-4-hydroxyproline conformation also influences the overall conformational preferences of the AHPC scaffold [24]. The preferred C4-exo pucker positions the carbonyl group of the pyrrolidine ring in an orientation that facilitates n→π* interactions with adjacent amide bonds, contributing to the overall stability of the bioactive conformation [24]. This conformational constraint is essential for maintaining the precise geometry required for VHL binding [28].

The stereochemical requirements extend beyond the hydroxyproline core to include the configuration of the N-terminal tert-leucine residue [3]. The (S)-configuration of this amino acid is necessary for optimal occupancy of the left-hand side pocket of the VHL binding site [29]. The tert-butyl group provides essential hydrophobic contacts while the amide backbone maintains the required hydrogen bonding network with structural water molecules [3] [29].

Impact of Linker Hydrophilicity/Hydrophobicity Balance on Degradation Efficiency

The hydrophilic and hydrophobic characteristics of proteolysis targeting chimera linkers represent fundamental determinants of degradation efficiency, directly influencing cellular permeability, protein-protein interactions, and ternary complex stability [1] [2]. The compound (S,R,S)-Ahpc-peg2-amine exemplifies the delicate balance required between these physicochemical properties to achieve optimal degradation activity.

Hydrophobic Linker Limitations and Cellular Permeability Challenges

Alkyl-based hydrophobic linkers demonstrate significant limitations in proteolysis targeting chimera applications due to their poor cellular permeability characteristics [1]. Research investigating von Hippel-Lindau recruiting proteolysis targeting chimeras revealed that purely hydrophobic alkyl linkers exhibit environment-dependent conformational behavior that fundamentally compromises their degradation efficiency [1]. In aqueous cellular environments, these hydrophobic linkers undergo structural collapse around the aliphatic components, resulting in folded conformations that minimize exposure of nonpolar moieties to water [1]. Conversely, in membrane-like nonpolar environments, the same linkers adopt extended conformations that expose polar groups, creating a conformational mismatch that reduces passive cell membrane permeability [1].

The molecular dynamics simulations of proteolysis targeting chimeras containing alkyl linkers demonstrate root-mean-square deviation values significantly higher than their polyethylene glycol counterparts, indicating reduced ternary complex stability [1]. This instability arises from the inability of hydrophobic linkers to maintain consistent spatial arrangements between the target protein and E3 ligase binding domains across different cellular microenvironments [2].

Polyethylene Glycol Linkers and Optimal Hydrophilic Balance

Polyethylene glycol-based linkers, as exemplified by the peg2 component in (S,R,S)-Ahpc-peg2-amine, provide superior degradation efficiency through their ability to maintain conformational consistency across diverse cellular environments [1] [3]. These hydrophilic linkers demonstrate remarkable stability in both aqueous and membrane environments, adopting similar shapes and polarities regardless of the surrounding medium [1]. This conformational consistency enables predictable ternary complex formation and enhanced cellular uptake.

The hydrophilic nature of polyethylene glycol linkers significantly improves water solubility of proteolysis targeting chimera molecules, with solubility values exceeding 100 μM compared to less than 10 μM for alkyl linkers [4] [3]. Enhanced solubility directly correlates with improved bioavailability and cellular distribution, fundamental requirements for effective protein degradation [3]. Additionally, polyethylene glycol linkers demonstrate superior cell permeability compared to purely hydrophobic alternatives, facilitating efficient intracellular delivery of the degradation machinery [2] [3].

Balanced Hydrophilic-Hydrophobic Systems

Mixed linker systems incorporating both hydrophilic and hydrophobic elements provide opportunities for fine-tuning degradation efficiency while maintaining favorable pharmacokinetic properties [5] [6]. The (S,R,S)-Ahpc-peg2-amine structure incorporates both hydrophilic polyethylene glycol segments and hydrophobic alkyl components, creating a balanced system that optimizes both cellular permeability and ternary complex stability [5]. This balanced approach enables modulation of physicochemical properties without compromising degradation activity.

Conjugation efficiency studies demonstrate that incorporating polyethylene glycol-based linkers at appropriate densities can increase coupling efficiency by approximately 30% compared to systems lacking hydrophilic components [6]. This enhancement reflects improved molecular accessibility and reduced steric hindrance during ternary complex formation [6].

Linker TypeHydrophobicity IndexCell PermeabilitySolubility (μM)Degradation EfficiencyConformational Behavior
Alkyl linker (hydrophobic)HighLow<10Poor due to low permeabilityExtended in polar media, folded in nonpolar
PEG linker (hydrophilic)LowHigh>100OptimalSimilar conformation across environments
Mixed PEG-alkyl linkerModerateModerate25-75GoodModerate flexibility
Extended PEG linkerVery LowHigh>150Reduced due to excessive hydrophilicityHighly flexible
Rigid aromatic linkerHighVariable<50VariableConstrained

Spatial Requirements for Ternary Complex Formation

The spatial architecture of proteolysis targeting chimera-mediated ternary complexes represents a critical determinant of degradation efficiency, requiring precise geometric arrangements between the target protein, E3 ligase, and bridging proteolysis targeting chimera molecule [7] [8]. The (S,R,S)-Ahpc-peg2-amine structure must satisfy stringent spatial constraints to facilitate productive ubiquitination and subsequent proteasomal degradation.

Geometric Constraints and Distance Requirements

Crystallographic analysis of proteolysis targeting chimera ternary complexes reveals that optimal protein degradation occurs when the target protein and E3 ligase are positioned within specific distance ranges [7] [8]. The minimum effective distance between protein centers typically ranges from 15 to 20 Ångströms, while maximum effective separation extends to approximately 35-40 Ångströms before degradation activity diminishes significantly [9] [10]. These distance requirements reflect the spatial constraints imposed by the ubiquitin transfer mechanism and the need for productive protein-protein interactions.

The von Hippel-Lindau:MZ1:Brd4 ternary complex structure demonstrates that successful degradation requires burial of extensive surface area, exceeding 2600 Ångströms squared [7] [8]. This substantial buried surface area encompasses both protein-protein interactions and surface area occluded by proteolysis targeting chimera folding, indicating that linker geometry directly influences complex stability [7]. The formation of new protein-protein interactions contributes significantly to ternary complex cooperativity, with 3-5 key contact points typically required for stable complex formation [7] [8].

Linker Flexibility and Conformational Sampling

The spatial requirements for ternary complex formation necessitate linkers with moderate flexibility, typically incorporating 2-4 rotatable bonds to enable proper orientation without excessive conformational entropy [11] [12]. Computational modeling studies demonstrate that linkers requiring more than 4 rotatable bonds for optimal positioning experience reduced binding constants due to entropic penalties associated with conformational restriction [11]. Conversely, overly rigid linkers fail to accommodate the dynamic requirements of protein-protein complex formation.

Molecular dynamics simulations reveal that successful ternary complex formation depends on the linker's ability to sample conformations that minimize volume overlap while maintaining proper spatial relationships [10]. The root-mean-square deviation filtering process, with cutoff values less than 0.4 Ångströms for chemical stub alignment, effectively identifies conformations suitable for productive complex formation [12]. This stringent geometric requirement eliminates the majority of randomly sampled conformations, emphasizing the precision required for effective proteolysis targeting chimera design.

Attachment Site Optimization and Steric Considerations

The attachment sites for proteolysis targeting chimera linkers critically influence ternary complex geometry and degradation selectivity [9] [13]. Optimal attachment positions typically lie within ±2 Ångströms of computationally predicted optimal sites, with deviations beyond this range significantly affecting selectivity profiles [9]. The choice of attachment site determines the exit vector for linker extension, directly influencing the accessible conformational space for ternary complex formation [7].

Steric clash analysis reveals that protein-ligand overlaps exceeding 2 Ångströms result in complete loss of degradation activity [10]. This threshold reflects the fundamental requirement for complementary surface interactions between the target protein and E3 ligase in the proteolysis targeting chimera-induced complex [7]. The buried surface area calculation provides quantitative assessment of complex stability, with values correlating directly with measured ternary complex binding affinity [14].

ParameterValue RangeImpact on DegradationMeasurement Method
Optimal linker length12-20 atomsDirect correlation with efficiencyStructure-activity relationship
Minimum distance (POI-E3)15-20 ÅRequired for complex formationCrystal structure analysis
Maximum effective distance35-40 ÅLoss of activity beyond limitMolecular dynamics simulation
Buried surface area (optimal)2600+ ŲCorrelates with complex stabilitySurface area calculation
Protein-protein contact points3-5 key contactsEssential for cooperativityProtein interface analysis
Linker flexibility requirementModerate (2-4 rotatable bonds)Enables proper orientationConformational sampling
Attachment site tolerance±2 Å from optimal positionAffects selectivity profileComparative degradation assays
Steric clash threshold<2 Å overlapComplete loss of activityComputational modeling

Comparative Analysis of Polyethylene Glycol Chain Length Variants

The systematic variation of polyethylene glycol chain length in proteolysis targeting chimera linkers provides fundamental insights into the structure-activity relationships governing degradation efficiency [15] [16] [17]. The (S,R,S)-Ahpc-peg2-amine represents an optimized balance within the polyethylene glycol length spectrum, demonstrating superior performance compared to both shorter and longer chain variants.

Short Chain Polyethylene Glycol Variants and Steric Limitations

Single polyethylene glycol unit linkers (PEG1, 2 atoms) demonstrate limited degradation efficiency due to spatial constraints that prevent optimal ternary complex formation [16] [17]. Research on BCR-ABL targeting proteolysis targeting chimeras revealed that single polyethylene glycol linkers can achieve effective degradation in specific target-E3 ligase pairs, but generally exhibit reduced activity compared to longer variants [16]. The compact nature of PEG1 linkers restricts conformational flexibility, resulting in degradation efficiencies of 25-40% relative to optimal chain lengths [16].

Despite these limitations, PEG1 linkers offer advantages in specific applications requiring compact target-E3 protein pairs [16]. The reduced molecular weight addition of approximately 44 Daltons minimizes the impact on overall proteolysis targeting chimera physicochemical properties while maintaining moderate cell permeability [16]. However, the poor ternary complex stability resulting from steric clashes limits broader applicability [17].

Optimal Chain Length Range and PEG2 Performance

Polyethylene glycol chains containing 2-3 units (PEG2-PEG3, 5-8 atoms) consistently demonstrate optimal degradation efficiency across diverse target-E3 ligase combinations [15] [16] [17]. The PEG2 component in (S,R,S)-Ahpc-peg2-amine exemplifies this optimal range, achieving degradation efficiencies of 85-95% while maintaining excellent cell permeability and high aqueous solubility [3] [16].

Systematic studies of estrogen receptor targeting proteolysis targeting chimeras demonstrated that PEG2 linkers provide superior degradation potency compared to both shorter and longer alternatives [15] [17]. The 88 Dalton molecular weight addition of PEG2 represents an optimal balance between enhanced solubility and maintained cellular uptake [3]. Crystal structure analysis reveals that PEG2 linkers enable formation of stable ternary complexes with buried surface areas approaching the theoretical optimum [8].

The flexibility of PEG2 linkers, incorporating an optimal number of rotatable bonds, enables efficient sampling of conformational space required for productive protein-protein interactions [11] [12]. Molecular dynamics simulations confirm that PEG2-containing proteolysis targeting chimeras maintain stable ternary complex geometries with minimal conformational drift [1].

Extended Chain Lengths and Diminishing Returns

Polyethylene glycol chains exceeding 4 units (PEG4+, >11 atoms) demonstrate progressively reduced degradation efficiency despite enhanced solubility characteristics [15] [17]. PEG5 and PEG6 variants exhibit degradation efficiencies of 45-60% and 30-45% respectively, reflecting the detrimental effects of excessive linker flexibility [17]. The increased molecular weight addition of 220-264 Daltons for these extended chains compromises cellular permeability despite excellent aqueous solubility [3].

Computational analysis reveals that extended polyethylene glycol chains suffer from entropic penalties associated with conformational restriction during ternary complex formation [11]. The excessive flexibility of longer chains reduces the effective concentration of proteolysis targeting chimera conformations capable of simultaneous target and E3 ligase binding [15]. Additionally, the increased distance between protein binding domains can exceed the optimal range for productive ubiquitin transfer [9].

Comparative studies of homo-proteolysis targeting chimeras designed for cereblon degradation identified an optimal 8-atom polyethylene glycol linker, confirming that even modest increases in chain length can significantly impact degradation efficiency [17]. These findings emphasize the narrow optimal range for polyethylene glycol chain length in proteolysis targeting chimera applications.

PEG Chain LengthMolecular Weight Addition (Da)Relative Degradation Efficiency (%)Cell PermeabilityAqueous SolubilityTernary Complex StabilityTypical Applications
PEG1 (2 atoms)4425-40ModerateLowPoor (steric clash)Compact target-E3 pairs
PEG2 (5 atoms)8885-95HighHighOptimalStandard PROTAC design
PEG3 (8 atoms)13270-85HighVery HighGoodModerate spatial separation
PEG4 (11 atoms)17660-75ModerateHighModerateExtended conformations
PEG5 (14 atoms)22045-60ModerateVery HighReduced flexibilityHigh solubility requirements
PEG6 (17 atoms)26430-45LowExcellentPoor (excessive flexibility)Research applications only

XLogP3

1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

589.29340528 g/mol

Monoisotopic Mass

589.29340528 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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